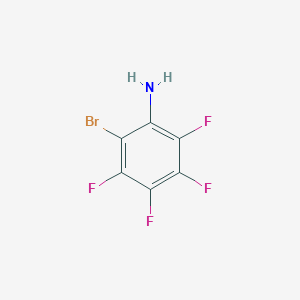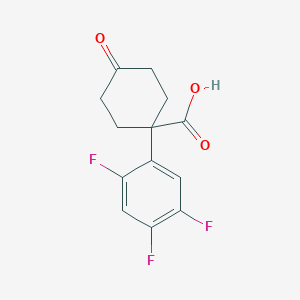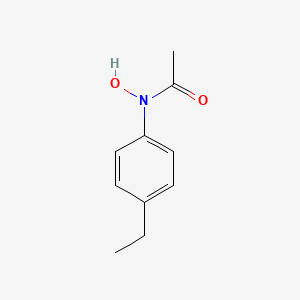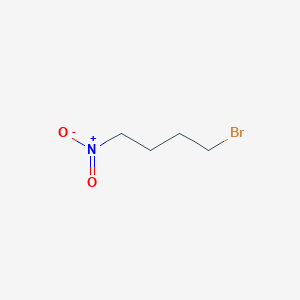
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C13H16Br3N3 and a molecular weight of 453.99824 g/mol . This compound is known for its unique structure, which includes a triazole ring substituted with benzyl and bromoethyl groups. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.
准备方法
The synthesis of 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole typically involves the reaction of benzyl azide with 1,3-dibromo-2-propanol under specific conditions The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF)
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzyl group to a carboxylic acid or aldehyde.
Reduction Reactions: Reduction of the triazole ring or the bromoethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of various reduced derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield triazole derivatives with different alkyl or aryl groups attached to the nitrogen atoms.
科学研究应用
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring and the bromoethyl groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
相似化合物的比较
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-benzyl-3,5-dimethyl-1H-1,2,4-triazole: This compound has methyl groups instead of bromoethyl groups, which affects its reactivity and biological activity.
1-benzyl-3,5-bis(2-chloroethyl)-1H-1,2,4-triazole: The presence of chloroethyl groups instead of bromoethyl groups can lead to different chemical and biological properties.
1-benzyl-3,5-bis(2-hydroxyethyl)-1H-1,2,4-triazole: The hydroxyethyl groups provide different reactivity and potential for hydrogen bonding compared to bromoethyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromoethyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H15Br2N3 |
|---|---|
分子量 |
373.09 g/mol |
IUPAC 名称 |
1-benzyl-3,5-bis(2-bromoethyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H15Br2N3/c14-8-6-12-16-13(7-9-15)18(17-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI 键 |
MWXDMDHTQQUDAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)CCBr)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)

![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)


![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)


![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)


